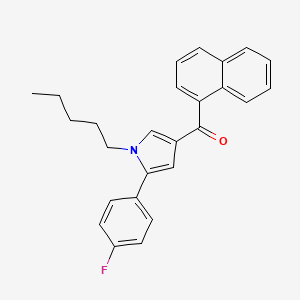![molecular formula C16H13ClN2OS B1387659 N-(3-(benzo[d]tiazol-2-il)fenil)-3-cloropropanamida CAS No. 885268-51-9](/img/structure/B1387659.png)
N-(3-(benzo[d]tiazol-2-il)fenil)-3-cloropropanamida
Descripción general
Descripción
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Aplicaciones Científicas De Investigación
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential anticancer activity and as a lead compound in drug discovery.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
Target of Action
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, these compounds have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the DprE1 enzyme, disrupting the cell wall biosynthesis of M. tuberculosis . In the case of inflammation, it inhibits COX enzymes, which are responsible for the production of prostaglandins that promote inflammation, pain, and fever .
Biochemical Pathways
The inhibition of DprE1 disrupts the cell wall biosynthesis pathway in M. tuberculosis, leading to the bacterium’s death . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation .
Result of Action
The compound’s action results in the death of M. tuberculosis due to the disruption of its cell wall biosynthesis . In terms of anti-inflammatory activity, it reduces inflammation by inhibiting the production of prostaglandins .
Análisis Bioquímico
Biochemical Properties
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, where it exhibits inhibitory effects, thereby reducing inflammation . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, influencing cellular responses to external stimuli . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to modulation of their activity.
Cellular Effects
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to changes in gene expression and inhibition of cell proliferation . Furthermore, N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide involves several key processes. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, its binding to cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.
Dosage Effects in Animal Models
The effects of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide in animal models vary with different dosages. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these toxic effects varies depending on the animal model and the route of administration, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites within cells . The metabolic pathways of this compound are complex and may vary depending on the specific biological context.
Transport and Distribution
The transport and distribution of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide within cells and tissues involve several mechanisms. The compound is transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.
Subcellular Localization
The subcellular localization of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide typically involves the reaction of 2-aminobenzothiazole with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that can include microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques. These methods aim to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or thioamides.
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-phenylpropionamide
- N-(benzo[d]thiazol-2-yl)-2-phenylbutyramide
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide is unique due to the presence of the 3-chloropropanamide group, which can undergo various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its specific structure allows for unique interactions with biological targets, enhancing its potential as a lead compound in drug discovery .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-9-8-15(20)18-12-5-3-4-11(10-12)16-19-13-6-1-2-7-14(13)21-16/h1-7,10H,8-9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDAJIVAMCWJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)
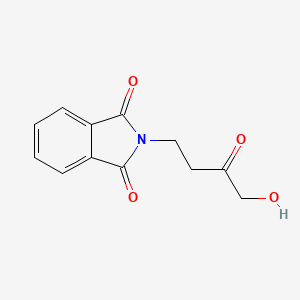
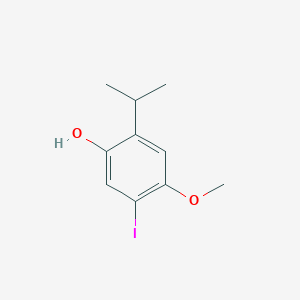
![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)

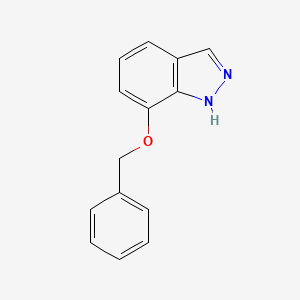
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)

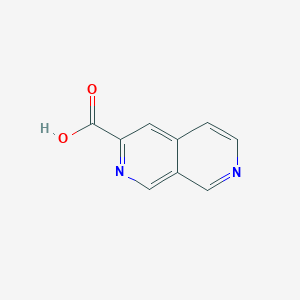

![Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid](/img/structure/B1387594.png)
